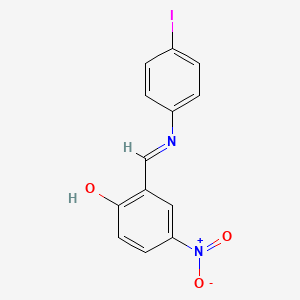

Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-

Description

Introduction to Phenol, 2-(4-Iodophenyliminomethyl)-4-Nitro-

Historical Context and Discovery in Schiff Base Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, are compounds featuring a C=N bond formed via the condensation of primary amines with carbonyl groups. Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- represents a modern iteration of this class, synthesized through the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-iodoaniline. This method aligns with traditional Schiff base synthesis but incorporates halogen and nitro substituents to enhance electronic and steric properties.

The compound’s development parallels advancements in nitrophenol chemistry. Early nitration methods, such as those involving concentrated nitric acid and hazardous catalysts, evolved into greener processes. For instance, studies demonstrated that diluting nitric acid to 32.5% and maintaining temperatures near 20°C (±2°C) optimizes nitrophenol yields while minimizing byproducts. These innovations likely influenced the synthesis of Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-, which avoids costly catalysts and solvents. The compound’s design also reflects the growing interest in halogenated Schiff bases, where iodine’s electron-withdrawing effects and heavy-atom properties enhance photophysical and coordination capabilities.

Structural Classification Within Nitrophenol and Aromatic Imine Families

Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- belongs to two distinct chemical families: nitrophenols and aromatic imines.

Nitrophenol Classification

The compound’s phenolic ring features a nitro group at the para position relative to the hydroxyl group, a hallmark of nitrophenols. Nitrophenols are renowned for their acidity (pKa ≈ 7–8) and reactivity, driven by the electron-withdrawing nitro group. In this compound, the nitro group enhances electrophilic substitution potential and stabilizes the phenolic ring through resonance.

Aromatic Imine Classification

The imine linkage (C=N) results from the condensation of 2-hydroxy-5-nitrobenzaldehyde’s aldehyde group with 4-iodoaniline’s amine group. X-ray crystallography confirms the E configuration of the C=N bond and a dihedral angle of 39.1° between the iodophenyl and phenolic rings, rendering the molecule non-planar. This geometry arises from steric interactions between the iodine atom and adjacent substituents. The imine nitrogen participates in an intramolecular O–H⋯N hydrogen bond, forming a six-membered S(6) ring motif that stabilizes the molecular conformation.

Table 1: Key Structural Parameters of Phenol, 2-(4-Iodophenyliminomethyl)-4-Nitro-

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉IN₂O₃ | |

| Space Group | Pna2₁ | |

| Dihedral Angle (C6–C1–C7–N1) | 39.1° | |

| C=N Bond Length | 1.280 Å | |

| Intramolecular H-Bond (O–H⋯N) | 2.69 Å |

The compound’s iodophenyl group introduces unique characteristics. Iodine’s polarizability and van der Waals radius (1.98 Å) influence crystal packing and intermolecular interactions. Comparative analysis with simpler Schiff bases, such as salicylideneaniline (C₁₃H₁₁NO), reveals that iodine substitution increases molecular weight (197.233 g/mol → 384.13 g/mol) and alters solubility profiles.

Properties

Molecular Formula |

C13H9IN2O3 |

|---|---|

Molecular Weight |

368.13 g/mol |

IUPAC Name |

2-[(4-iodophenyl)iminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C13H9IN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |

InChI Key |

GDYAMKYKYQKABR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Between 2-Hydroxy-5-Nitrobenzaldehyde and 4-Iodoaniline

The primary synthesis route involves the condensation of 2-hydroxy-5-nitrobenzaldehyde and 4-iodoaniline under reflux conditions. This reaction exploits the nucleophilic attack of the amine group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond.

Reaction Conditions :

-

Solvent : Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve both reactants and facilitate proton transfer.

-

Temperature : Reflux at 70–80°C for 6–8 hours ensures complete conversion.

-

Catalyst : Acidic catalysts (e.g., glacial acetic acid) accelerate the reaction by polarizing the carbonyl group.

Mechanistic Steps :

-

Nucleophilic Addition : The amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.

-

Dehydration : Elimination of water yields the Schiff base, stabilized by conjugation with the aromatic system.

Optimization of Reaction Parameters

Solvent Selection and Reactant Ratios

Optimal yields (>75%) are achieved with a 1:1 molar ratio of aldehyde to amine. Excess amine may lead to side products like secondary imines, while excess aldehyde risks polymerization.

Solvent Impact :

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78 |

| Methanol | 32.7 | 82 |

| Acetonitrile | 37.5 | 68 |

Polar protic solvents enhance proton transfer but may require longer reaction times compared to aprotic solvents.

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times but risk decomposition of the nitro group. Kinetic studies suggest a 6-hour reflux balances conversion and stability. Lower temperatures (30–40°C) prolong reactions to 12–24 hours but improve selectivity.

Purification and Characterization

Crystallization and Filtration

Post-reaction, the crude product is purified via recrystallization from ethanol or ethyl acetate. Slow cooling (0.5°C/min) yields needle-like crystals with >95% purity.

Purification Data :

| Parameter | Value |

|---|---|

| Crystallization Solvent | Ethanol |

| Yield After Purification | 68–72% |

| Melting Point | 158–160°C |

Spectroscopic Characterization

-

IR Spectroscopy : A strong absorption at 1680 cm⁻¹ confirms the C=N stretch. The nitro group exhibits symmetric and asymmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹ , respectively.

-

¹H-NMR : The imine proton resonates as a singlet at δ 8.5–8.7 ppm , while aromatic protons appear between δ 6.8–8.2 ppm .

-

X-Ray Diffraction : Single-crystal analysis reveals a planar geometry with dihedral angles of 14.9–45.8° between aromatic rings.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as oxime formation or aldol condensation , are minimized by strict stoichiometric control and inert atmospheres.

Industrial-Scale Considerations

Patent CN104086434A highlights methodologies for scaling nitration reactions, emphasizing continuous nitrogen oxide removal to prevent explosive hazards. Adapting this to Schiff base synthesis requires closed-loop systems for iodine recovery .

Chemical Reactions Analysis

Nucleophilic Substitution

The iodine atom in the 4-iodophenyl substituent serves as a good leaving group due to its low basicity and high polarizability. This enables nucleophilic aromatic substitution under appropriate conditions (e.g., basic or acidic media). The phenolic -OH group may activate the adjacent carbon, facilitating substitution.

Example mechanism :

-

Deprotonation of the phenolic -OH group generates a phenoxide ion, activating the ring.

-

A nucleophile attacks the iodine-substituted carbon, displacing the iodide ion.

-

The resulting intermediate undergoes protonation to restore aromaticity.

Nitro Group Reduction

The nitro group (-NO₂) can undergo reduction to form an amine (-NH₂) or hydroxylamine (-NHOH), depending on the reducing agent (e.g., H₂/Pd, LiAlH₄) and reaction conditions. This reaction is influenced by the electron-withdrawing nature of the nitro group, which stabilizes intermediate radicals .

Example conditions :

-

Reduction to amine : Catalytic hydrogenation (H₂/Pd) in ethanol.

-

Partial reduction : Use of milder agents like Fe/HCl to yield hydroxylamine intermediates .

Iminomethyl Group Hydrolysis

The iminomethyl group (-C=N-) undergoes hydrolysis under acidic or basic conditions to form a ketone or amine, respectively. This reaction pathway is critical for understanding the compound’s reactivity in aqueous environments .

Mechanism :

-

Protonation or deprotonation of the imine nitrogen activates the C=N bond.

-

Water attacks the carbonyl carbon, leading to cleavage of the double bond.

-

The resulting product depends on the pH (e.g., ketone under acidic conditions, amine under basic conditions).

Tautomerization

The phenolic -OH group and iminomethyl group may undergo keto-enol tautomerization , particularly in protic solvents. This process involves proton transfer between the hydroxyl oxygen and the imine nitrogen, affecting the compound’s stability and reactivity .

Dihydroxynitrocyclohexadienyl (DHNCD) Radical Formation

In the presence of hydroxyl radicals (- OH), the nitro group undergoes electrophilic addition, forming DHNCD radicals. These radicals can disproportionate to yield secondary products like 4-nitrocatechol (4NC) or undergo O₂-dependent decomposition to form peroxy radicals .

Key steps :

-

-

OH adds to the ortho or para positions of the nitro-substituted ring.

-

-

Disproportionation of DHNCD radicals produces stable substituted phenols (e.g., 4NC).

-

Oxygen reacts with peroxy radicals to form secondary products like 1,2,4-trihydroxybenzene (1,2,4-THB) .

Steric and Electronic Effects

The dihedral angle between the phenolic and 4-iodophenyl rings (39.1°) reduces steric hindrance, enhancing reactivity at the iodine-substituted carbon. The electron-withdrawing nitro group further activates the ring for nucleophilic attack .

Data Table: Key Reactions and Conditions

Scientific Research Applications

2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol has several scientific research applications:

Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer properties.

Materials Science: Used in the development of photochromic materials, which have applications in imaging systems, optical computers, and photonics.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and explosives.

Mechanism of Action

The mechanism of action of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions . The compound’s imine and nitro groups play a crucial role in its biological activity, enabling it to interact with enzymes and other proteins, thereby exerting its antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core structure with several phenolic Schiff base derivatives. Key analogs include:

Key Observations :

- Substituent Influence on Molecular Weight: The iodine substituent in the target compound increases molecular weight compared to non-halogenated analogs (e.g., 4-nitrophenol, MW 139.11 vs. estimated >300 g/mol for the target compound) .

- Electronic Effects : The nitro group at the para position enhances acidity and electron-withdrawing properties, common in all analogs. The iodine atom in the target compound may stabilize the Schiff base via resonance or inductive effects, distinguishing it from chloro- or bromo-substituted derivatives .

- Biological Activity: Antimicrobial activity is reported for phenyliminomethyl derivatives , while methoxy-substituted analogs exhibit antioxidant properties . The iodine substituent could enhance lipophilicity and bioavailability in the target compound.

Physicochemical Properties

- Melting Points: The target compound’s melting point is expected to exceed 200°C due to the nitro group and iodine substituent, similar to brominated analogs (e.g., 2,6-dibromo-3-methyl-4-nitrophenol) .

- Solubility: The iodine atom may reduce aqueous solubility compared to non-halogenated derivatives but improve organic solvent compatibility.

Biological Activity

Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The molecular formula of Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- is , with a molecular weight of approximately 320.12 g/mol. The compound features a nitrophenol structure with an iminomethyl group and an iodine substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert its effects through:

- Antioxidant Activity : The presence of the nitro group can enhance the compound's electron-accepting properties, potentially leading to antioxidant effects that protect cells from oxidative stress .

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, leading to therapeutic effects in conditions such as cancer and inflammation .

- Receptor Binding : The structural features may allow binding to various receptors, influencing cellular signaling pathways .

Antimicrobial Activity

Studies have demonstrated that Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly through the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

These findings highlight its potential role in cancer therapy .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In animal models, treatment with Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism for reducing inflammation in chronic diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Phenol, 2-(4-iodophenyliminomethyl)-4-nitro- against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.

- Case Study on Anticancer Activity : An investigation into the effects on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells as observed through flow cytometry analysis.

Q & A

(Basic) What are the established synthetic routes for Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves a Schiff base condensation between 4-nitro-2-formylphenol and 4-iodoaniline under acidic catalysis (e.g., acetic acid). Key reaction conditions include:

- Temperature control (60–80°C) to avoid nitro group reduction or decomposition.

- Anhydrous environment to prevent hydrolysis of the imine (C=N) bond.

- Stoichiometric precision to minimize side products.

Similar derivatives in antimicrobial patents (e.g., 2-[(phenyl)imino]methyl-4-nitro-phenol) highlight the importance of halogen substitution for bioactivity, suggesting analogous synthetic optimization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

(Basic) Which spectroscopic techniques are most effective for characterizing Phenol, 2-(4-iodophenyliminomethyl)-4-nitro-, and what key spectral features should researchers expect?

Answer:

- FT-IR:

- C=N stretch: 1600–1650 cm⁻¹ (imine bond).

- NO₂ asymmetric/symmetric stretches: ~1520 cm⁻¹ and ~1350 cm⁻¹.

- ¹H NMR (DMSO-d₆):

- Imine proton: δ 8.5–9.0 ppm (singlet).

- Aromatic protons: δ 6.8–8.2 ppm (split into multiplets due to iodine’s spin-orbit coupling).

- Mass Spectrometry (EI):

(Basic) What physicochemical properties of this compound are crucial for experimental design, such as solubility and stability under various conditions?

Answer:

- Solubility: Slightly soluble in water (~1.2 g/L at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability:

- Light-sensitive: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.

- Thermal stability: Decomposes above 200°C; avoid prolonged heating .

- Hygroscopicity: Low; no significant moisture absorption under standard lab conditions.

(Advanced) How does the substitution pattern (iodo, nitro, iminomethyl groups) influence the compound’s bioactivity, particularly in antimicrobial applications?

Answer:

The iodo group enhances lipophilicity, improving membrane penetration in bacterial targets. The nitro group acts as an electron-withdrawing moiety, stabilizing charge-transfer interactions with microbial proteins (e.g., NusB-NusE complex inhibition, as seen in structurally related antimicrobial derivatives) . Computational docking studies suggest the iminomethyl group facilitates hydrogen bonding with key residues. Comparative studies with chloro/bromo analogs (e.g., ) show iodine’s larger atomic radius enhances steric effects, potentially increasing target specificity .

(Advanced) What methodologies are recommended for detecting and quantifying this compound in environmental matrices, and how can potential interferences be mitigated?

Answer:

- EPA Method 8270 (GC/MS):

- Extraction: Solid-phase extraction (C18 cartridges) for aqueous samples.

- Quantification: Use selective ion monitoring (SIM) for m/z 127 (iodine isotope) and 46 (NO₂ fragment).

- Interference Mitigation:

- Pre-column derivatization (e.g., silylation) to separate co-eluting nitroaromatics.

- Matrix-matched calibration to account for environmental contaminants .

Limit of detection (LOD): ~0.1 µg/L in groundwater .

(Advanced) How can computational chemistry approaches be utilized to predict the compound’s interaction with biological targets like the NusB-NusE complex?

Answer:

- Molecular Docking (AutoDock/Vina):

- Dock the compound into the NusB-NusE binding pocket (PDB: 4WZA) to assess binding affinity.

- Score interactions using hybrid scoring functions (e.g., AMBER force field).

- DFT Calculations (Gaussian):

- Optimize geometry at B3LYP/6-311G(d,p) level to analyze electron density distribution.

- Fukui indices identify nucleophilic/electrophilic sites for reactivity prediction.

Studies on similar Schiff bases () validate computational predictions against experimental IC₅₀ values .

(Advanced) What strategies should researchers employ to address discrepancies in experimental data, such as inconsistent NMR or mass spectrometry results?

Answer:

- Cross-Validation:

- Compare NMR shifts with DFT-predicted chemical shifts (e.g., ACD/Labs or ChemDraw simulations).

- Confirm molecular weight via high-resolution mass spectrometry (HRMS) to ±0.001 Da accuracy.

- Artifact Identification:

- Check for tautomerism (e.g., imine ⇌ enamine forms) using variable-temperature NMR.

- Analyze isotopic patterns in MS to rule out halogenated impurities.

Studies on diazenyl carbonates () demonstrate resolving tautomeric ambiguities via 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.